molecular formula C40H68N2O31 B13420656 N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B13420656
M. Wt: 1073.0 g/mol
InChI Key: CECUNSINFZGPFB-MDJHSDTCSA-N
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Description

Lacto-N-neohexaose is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is composed of six monosaccharide units and plays a crucial role in the development of the infant gut microbiome and immune system. This compound is part of a larger family of human milk oligosaccharides that are known for their prebiotic and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lacto-N-neohexaose can be achieved through a convergent synthetic strategy. This involves the careful selection of donor-acceptor combinations to minimize side reactions and achieve high yields in glycosylation steps . The reaction conditions typically involve the use of glycosyl donors and acceptors, along with appropriate protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of lacto-N-neohexaose can be achieved through chemoenzymatic synthesis. This method combines chemical carbohydrate synthesis with enzymatic glycosylation strategies. For example, a tetrasaccharide core structure can be synthesized chemically and then extended enzymatically to form lacto-N-neohexaose . Another approach involves the metabolic engineering of Escherichia coli to produce lacto-N-neohexaose by expressing specific glycosyltransferases .

Chemical Reactions Analysis

Types of Reactions: Lacto-N-neohexaose undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions are particularly important for the synthesis and modification of this compound.

Common Reagents and Conditions: Common reagents used in the synthesis of lacto-N-neohexaose include glycosyl donors such as glycosyl halides and thioglycosides, along with glycosyl acceptors. Protecting groups like benzyl and acetyl groups are often used to ensure selective reactions .

Major Products Formed: The major products formed from the reactions involving lacto-N-neohexaose include various glycosylated derivatives and modified oligosaccharides. These products can have different biological activities and applications.

Scientific Research Applications

Lacto-N-neohexaose has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate chemistry. In biology, it is studied for its role in the development of the infant gut microbiome and immune system. In medicine, lacto-N-neohexaose is being investigated for its potential to prevent infections and support immune function. In industry, it is used in the production of functional foods and infant formulas .

Mechanism of Action

The mechanism of action of lacto-N-neohexaose involves its interaction with specific receptors and pathways in the human body. It acts as a prebiotic, promoting the growth of beneficial gut bacteria. It also has antimicrobial properties, preventing the colonization of pathogenic bacteria. The molecular targets of lacto-N-neohexaose include various glycan-binding proteins and receptors involved in immune regulation .

Comparison with Similar Compounds

Lacto-N-neohexaose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-neotetraose. it is unique in its branched structure and specific biological activities. Other similar compounds include 2’-fucosyllactose and difucosyllacto-N-hexaose, which also have prebiotic and antimicrobial properties .

Conclusion

Lacto-N-neohexaose is a significant human milk oligosaccharide with diverse applications in scientific research, medicine, and industry. Its unique structure and biological activities make it a valuable compound for studying carbohydrate chemistry and developing functional foods and medical therapies.

Properties

Molecular Formula

C40H68N2O31

Molecular Weight

1073.0 g/mol

IUPAC Name

N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C40H68N2O31/c1-10(50)41-19-25(59)32(18(9-49)67-36(19)72-34-23(57)16(7-47)65-39(28(34)62)68-30(13(53)4-44)21(55)12(52)3-43)70-40-29(63)35(24(58)17(8-48)66-40)73-37-20(42-11(2)51)33(22(56)15(6-46)64-37)71-38-27(61)26(60)31(69-38)14(54)5-45/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20?,21-,22+,23+,24-,25+,26+,27+,28-,29+,30?,31?,32?,33?,34?,35?,36-,37+,38?,39-,40-/m0/s1

InChI Key

CECUNSINFZGPFB-MDJHSDTCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@@H]([C@H](O[C@H]([C@H]2O)OC([C@@H](CO)O)[C@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H](C([C@H]([C@H](O3)CO)O)O[C@@H]4C(C([C@@H]([C@H](O4)CO)O)OC5[C@@H]([C@H](C(O5)[C@@H](CO)O)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(O5)C(CO)O)O)O)NC(=O)C)O)O

Origin of Product

United States

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